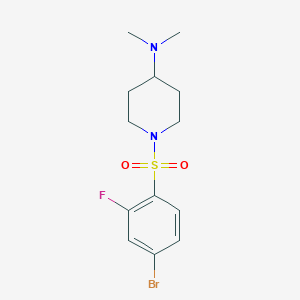

1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a sulfonamide-containing piperidine derivative characterized by a 4-bromo-2-fluorophenylsulfonyl group and a dimethylamino substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group and enhanced basicity from the tertiary amine .

Such structural motifs are common in drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic groups .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2O2S/c1-16(2)11-5-7-17(8-6-11)20(18,19)13-4-3-10(14)9-12(13)15/h3-4,9,11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGJFANSTUPVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via nucleophilic substitution, where N,N-dimethylpiperidin-4-amine reacts with 4-bromo-2-fluorobenzenesulfonyl chloride in the presence of a base. A representative procedure involves combining the amine (0.3 mmol) with N,N-diisopropylethylamine (DIPEA, 0.75 mmol) in dry acetonitrile. The sulfonyl chloride (0.36 mmol) is added dropwise, and the mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the crude product is dissolved in DMSO, filtered, and purified via HPLC.

Key Reaction Parameters

Alternative Sulfonylation Approaches

In cases where acetonitrile is unsuitable, dichloroethane (DCE) at elevated temperatures (120°C) has been used for analogous sulfonylation reactions, though this may increase side products.

Purification and Characterization

Chromatographic Purification

The crude product is purified via reversed-phase HPLC using a gradient of water/acetonitrile with 0.1% trifluoroacetic acid. This yields 1-((4-bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine as a white solid with >95% purity.

Spectroscopic Characterization

-

1H NMR (600 MHz, DMSO-d6) : Characteristic peaks include δ 8.21 (dd, J = 8.4, 2.5 Hz, 1H, aromatic), 3.14 (m, 2H, piperidine), and 2.28 (s, 6H, N(CH3)2).

-

ESI-MS : [M+H]+ at m/z 409.2 (calculated for C13H17BrFN2O2S: 408.0).

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing fluorine and bromine substituents on the sulfonyl chloride reduce its reactivity. Increasing the nucleophilicity of the amine via excess DIPEA (2.5 equiv) improves coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : 1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

- Molecular Formula : C13H17BrF N3O2S

- CAS Number : 1331186-01-6

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, the compound has been investigated for its efficacy against coronaviruses, including SARS-CoV-2. The mechanism involves the inhibition of viral replication through interference with viral proteases or polymerases .

Neurological Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for neurological research. It has been studied for its potential role in treating conditions like anxiety and depression by modulating serotonin and dopamine pathways.

Chemical Synthesis and Optimization

The synthesis of this compound involves several steps, including the formation of the sulfonamide bond and the introduction of the piperidine ring. Optimization of these synthetic routes can enhance yield and purity, making it more viable for pharmaceutical applications.

Synthetic Pathway Overview

- Sulfonation Reaction : Introduction of the sulfonyl group to the aromatic ring.

- Piperidine Formation : Cyclization to form the piperidine structure.

- Bromination and Fluorination : Selective halogenation to achieve desired substituents.

Case Study 1: Antiviral Efficacy

In a controlled study, researchers tested various analogs of the compound against SARS-CoV-2, demonstrating that modifications in the piperidine ring significantly affected antiviral activity. The most effective analogs exhibited IC50 values in the low micromolar range, indicating strong antiviral potential.

Case Study 2: Neurological Impact

A preclinical trial evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages, supporting its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine (CAS 1155113-56-6)

- Structure: Differs by a 3-aminophenylsulfonyl group instead of 4-bromo-2-fluorophenylsulfonyl.

- Properties: Reduced molecular weight (283.39 g/mol vs. ~404 g/mol for the target compound) and higher solubility due to the amino group.

- Applications : Used in life science research, though specific biological data are unavailable .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure : Shares a 2-fluorophenyl group but replaces the sulfonamide-piperidine core with a pyrimidine scaffold.

- Properties: Exhibits intramolecular hydrogen bonding (N–H⋯N), stabilizing its conformation.

Halogenated Aromatic Derivatives

3-(4-Bromophenyl)-N,N-dimethylpropan-1-amine (CAS 999)

(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (3f)

- Structure : Contains the 4-bromo-2-fluorophenyl group but replaces the sulfonamide-piperidine with a thiophene-acryloyl system.

- Properties : Higher melting point (133–134°C) due to planar conjugated structure. The α,β-unsaturated ketone moiety introduces electrophilic reactivity, unlike the inert sulfonamide in the target compound .

Piperidine-Based Bioactive Compounds

1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS 1089279-91-3)

- Structure: Retains the N,N-dimethylpiperidin-4-amine core but replaces the sulfonyl group with a 4-amino-3-methoxyphenyl substituent.

N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide

- Structure: Combines the dimethylaminopiperidine group with an indole-carboxamide moiety.

- Properties: Demonstrated 19% yield in synthesis, suggesting synthetic challenges.

Comparative Analysis Table

Key Research Findings and Implications

Sulfonyl Group Impact: The sulfonyl moiety in the target compound enhances stability and solubility compared to non-sulfonated analogues (e.g., CAS 999) but may reduce membrane permeability .

Halogen Effects: The 4-bromo-2-fluorophenyl group improves metabolic resistance relative to non-halogenated derivatives, a trait critical for pharmacokinetic optimization .

Piperidine vs. Heterocyclic Cores : Piperidine derivatives generally exhibit better conformational flexibility than rigid pyrimidine or indole-based compounds, enabling broader target compatibility .

Biological Activity

1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group, a bromo-fluoro phenyl group, and a dimethylamine group. Its structural complexity contributes to its unique biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18BrFN2O2S |

| Molecular Weight | 351.26 g/mol |

| InChI Key | InChI=1S/C13H18BrFN2O2S/c1-16(2)11-5-7-17(8-6-11)20(18,19)13... |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine ring enhances binding affinity. The compound may modulate enzyme activity or receptor interactions, which is crucial in drug development.

Medicinal Chemistry

This compound is investigated for its role as a building block in synthesizing potential pharmaceutical agents. Research indicates it may exhibit:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

Inhibitory Activity

The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been linked to the inhibition of mTOR signaling pathways, which are crucial in cancer progression .

Structure-Based Drug Design

Recent advancements in structure-based drug design have highlighted the importance of the compound's unique structure in enhancing binding affinity towards target proteins. This approach has led to the identification of derivatives with improved efficacy against various cancer models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1-(4-Bromo-2-fluorophenyl)ethanone | Moderate anticancer activity |

| 4-Bromo-2-fluorobiphenyl | Potential kinase inhibitor |

| 1-(4-Bromo-2-fluorophenyl)acetamide | Antitumor activity observed in preliminary assays |

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves sulfonylation of the piperidin-4-amine core with 4-bromo-2-fluorobenzenesulfonyl chloride under alkaline conditions. Key steps include:

- Step 1 : Reacting N,N-dimethylpiperidin-4-amine with 4-bromo-2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., LiHMDS) to form the sulfonamide bond.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Purity Optimization : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor impurities. Adjust reaction stoichiometry (1.2:1 sulfonyl chloride:amine) to minimize unreacted starting material .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Column Chromatography | 65–75 | ≥98% | Ethyl acetate/hexane (3:7) |

| Recrystallization | 55–60 | ≥95% | Ethanol/water (7:3) |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns. The sulfonyl group deshields adjacent protons, while the bromine and fluorine substituents split aromatic signals (e.g., : δ 7.8–8.2 ppm for aromatic protons; : δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] at m/z 404.04 (calculated for CHBrFNOS).

- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase domains or acetyltransferases. The sulfonyl group may form hydrogen bonds with catalytic lysine residues (e.g., in histone acetyltransferases) .

- Enzyme Assays : Test inhibitory activity against acetylcholinesterase (AChE) via Ellman’s method. Compare IC values with non-sulfonylated analogs to isolate sulfonyl contributions .

- Data Table :

| Target | Assay Type | IC (μM) | Key Interaction Residues |

|---|---|---|---|

| AChE | Ellman’s | 2.3 ± 0.4 | Ser203, His447 |

| HDAC6 | Fluorometric | 8.7 ± 1.1 | Asp649, Zn |

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Analysis : Discrepancies in IC values across studies may arise from:

- Assay Conditions : Variations in pH (e.g., AChE assays at pH 7.4 vs. 8.0) or co-solvents (DMSO concentration ≤1% recommended).

- Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to standardize cellular uptake metrics .

- Resolution : Conduct meta-analysis of published data, applying multivariate regression to isolate variables (e.g., buffer composition, temperature) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target modulation?

- Methodology :

- Analog Synthesis : Replace bromine with electron-withdrawing groups (e.g., -CF) or modify the piperidine ring (e.g., introduce sp-hybridized carbons) to alter steric bulk .

- In Silico Screening : Use quantum mechanical calculations (DFT) to predict electronic effects of substituents on sulfonyl group reactivity .

- Data Table :

| Modification | Target Activity (IC, μM) | Selectivity Ratio (HDAC6/AChE) |

|---|---|---|

| -Br (parent) | 8.7 (HDAC6), 2.3 (AChE) | 3.8 |

| -CF | 5.1 (HDAC6), 12.4 (AChE) | 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.